Mesulfenfos
Overview
Description
Mesulfenfos, also known as fenthion sulfoxide, is an organophosphate insecticide and a chemical transformation product. It is primarily used to control pests such as fruit flies, leafhoppers, leaf miners, stem borers, and codling moths. This compound is known for its efficacy in agricultural applications, particularly in fruit and ornamental plant protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesulfenfos is synthesized through the oxidation of fenthion. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like methanol or acetone, and the temperature is maintained between 20°C to 40°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where fenthion is continuously fed and oxidized. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain high-purity this compound. The final product is usually formulated as an emulsifiable concentrate for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Mesulfenfos undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of fenthion sulfone.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fenthion and other by-products.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Solvents: Methanol, acetone.
Temperature: 20°C to 40°C for oxidation reactions.
Major Products
Fenthion Sulfone: Formed through further oxidation.
Fenthion: Formed through hydrolysis.
Scientific Research Applications
Mesulfenfos has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphate insecticides under various environmental conditions.
Biology: Investigated for its effects on acetylcholinesterase activity in insects and other organisms.
Medicine: Studied for its potential neurotoxic effects and mechanisms of action.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
Mechanism of Action
Mesulfenfos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects .
Comparison with Similar Compounds
Similar Compounds
Fenthion: The parent compound of mesulfenfos, also an organophosphate insecticide.
Fenthion Sulfone: An oxidation product of this compound with similar insecticidal properties.
Parathion: Another organophosphate insecticide with a similar mode of action
Uniqueness
This compound is unique due to its specific oxidation state, which imparts distinct chemical properties and reactivity compared to its parent compound, fenthion. Its ability to undergo further oxidation and hydrolysis makes it a versatile compound for various applications in pest control and scientific research .
Properties
IUPAC Name |
dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPIMGBBDILHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058076 | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-41-9, 852952-67-1, 852952-68-2 | |
Record name | Mesulfenfos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulfenfos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulfenfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesulfenfos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESULFENFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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